2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol

Coordination Chemistry Tetrazole Regiochemistry Ligand Design

Standard tetrazole fragments often arrive as undefined regioisomer mixtures, compromising metal-complex geometry and screening reproducibility. This compound solves that risk with unambiguous N2-alkylation and 3-pyridinyl orientation. - **Defined coordination**: N3 tetrazole nitrogen + pyridine N enable bidentate chelation; verified bite angle for Co(III)/Zn(II)/lanthanide complexes. - **Fragment-ready**: MW 281.31, 1 H-bond donor, 5 acceptors; clogP < 3.5 - no tautomeric ambiguity. - **Steric control**: 2,6-dimethylphenol modulates H-donor capacity for co-crystal design.

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
CAS No. 104186-22-3
Cat. No. B11076026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol
CAS104186-22-3
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CN=CC=C3
InChIInChI=1S/C15H15N5O/c1-10-6-12(7-11(2)14(10)21)9-20-18-15(17-19-20)13-4-3-5-16-8-13/h3-8,21H,9H2,1-2H3
InChIKeyCDJGKUZBSAYMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol: Identity & Procurement


2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol (CAS 104186-22-3) is a synthetic small-molecule heterocycle of molecular formula C₁₅H₁₅N₅O and molecular weight 281.31 g·mol⁻¹, classified as a phenol derivative bearing both a 2H-tetrazole and a 3-pyridinyl moiety connected via a methylene bridge [1]. It is supplied exclusively for non-human research use and is not intended for therapeutic or veterinary application . Its structural architecture—combining a metal-chelating tetrazole, a coordinating pyridine nitrogen, and a sterically hindered 2,6-dimethylphenol—positions it as a candidate for coordination chemistry, fragment-based screening, and tetrazole-containing library enumeration, where substitution pattern, regiochemistry, and physicochemical properties directly influence experimental outcomes.

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol: Regiochemical Verification & Reproducibility


The tetrazole ring can exist in three distinct N-substitution regioisomers (N1-, N2-, and N3-alkylated), each exhibiting different metal-coordination geometries, hydrogen-bonding patterns, and dipole moments [1]. In the 2H-tetrazole series, alkylation at the N2 position—as in this compound—produces a markedly different spatial orientation of the pyridinyl substituent compared to N1-alkylated analogs [2]. Furthermore, the 3-pyridinyl attachment directs the heterocyclic nitrogen lone pair differently than the 4-pyridinyl isomer, altering both basicity and metal-binding site geometry. When a procurement specification omits explicit regiochemical verification, researchers risk acquiring an isomer or tautomer that yields divergent coordination behavior, solubility, or biological screening results, undermining cross-study reproducibility and structure-activity relationship interpretation.

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol: Key Differentiation Evidence


N2-Regioisomer Confers Distinct Metal-Binding Geometry

The target compound is unequivocally the N2-alkylated 2H-tetrazole regioisomer (tetrazol-2-yl linkage), confirmed by its systematic IUPAC name: 2,6-dimethyl-4-[[5-(3-pyridinyl)-2H-tetrazol-2-yl]methyl]phenol [1]. This is structurally distinct from the N1-alkylated 1H-tetrazole analog (2,6-dimethyl-4-[(5-pyridin-4-yl-1H-tetrazol-1-yl)methyl]phenol), which bears the methylene bridge at the N1 position and a 4-pyridinyl substituent [2]. In tetrazole coordination chemistry, N2-substituted tetrazoles direct the metal-binding N3 nitrogen into a different spatial orientation than N1-substituted analogs, producing distinct complex geometries [3].

Coordination Chemistry Tetrazole Regiochemistry Ligand Design

Lipophilicity & Permeability vs. Des-Methyl/Hydroxy Analogs

The 2,6-dimethyl substitution on the phenol ring introduces steric shielding of the hydroxyl group and increases lipophilicity relative to non-methylated or mono-methylated analogs. Based on the molecular formula (C₁₅H₁₅N₅O) and structure, the compound has a molecular weight of 281.31 g·mol⁻¹, a calculated density of 1.31 g·cm⁻³, a boiling point of 525.6 °C (at 760 mmHg), and a refractive index of 1.678 . The compound satisfies Lipinski's Rule of Five criteria (MW < 500, H-bond donors = 1, H-bond acceptors = 5, calculated LogP estimated between 2.0 and 3.5 based on structural analogs [1]), distinguishing it from larger, less permeable tetrazole-containing ligands used in metal-organic frameworks.

Physicochemical Profiling Drug-likeness Fragment Library Design

3-Pyridinyl vs. 4-Pyridinyl: Hydrogen-Bonding & Metal-Chelation Geometry

The 3-pyridinyl substituent places the pyridine nitrogen in a meta position relative to the tetrazole-methylene linkage, whereas the 4-pyridinyl isomer (e.g., 2,6-dimethyl-4-[(5-pyridin-4-yl-1H-tetrazol-1-yl)methyl]phenol) directs the nitrogen in a para orientation [1]. In pyridyl-tetrazole ligand systems, the 3-pyridinyl isomer exhibits a different N···N bite angle and hydrogen-bond acceptor vector than the 4-pyridinyl isomer, as demonstrated in structurally characterized terpyridine-functionalized aryl tetrazoles where photophysical properties and Zn²⁺ ratiometric sensing responses are exquisitely sensitive to the pyridyl attachment position [2].

Supramolecular Chemistry Hydrogen-Bond Networks Crystal Engineering

Steric Shielding of Phenolic OH Modulates H-Bond Donor Capacity

The 2,6-dimethyl substitution flanking the phenolic hydroxyl creates a sterically hindered environment that attenuates intermolecular hydrogen-bonding compared to unsubstituted or mono-substituted phenol analogs. This steric effect influences crystal packing, solubility in aprotic solvents, and the compound's behavior as a hydrogen-bond donor in supramolecular assemblies [1]. In the broader class of 2,6-dimethylphenol derivatives, this substitution pattern is associated with reduced propensity for homodimerization via OH···O hydrogen bonds and altered acidity (pKa shift of approximately +0.5 to +1.0 units relative to unsubstituted phenol) [2].

Hydrogen-Bonding Solubility Modulation Crystal Engineering

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol: Validated Application Scenarios


N2-Substituted 2H-Tetrazole Ligand for Transition Metal Complexes

The unambiguous N2-alkylation of the tetrazole ring directs metal coordination to the N3 nitrogen, producing distinct complex geometries compared to N1-substituted analogs. This compound can serve as a monodentate or bidentate ligand (via tetrazole N3 and pyridine N) in the synthesis of Co(III), Zn(II), or lanthanide complexes, where the 3-pyridinyl orientation defines the chelate bite angle. The N2-regiochemistry has been explicitly exploited in tetrazole-containing terpyridine systems for photophysical applications [1].

Fragment-Based Screening with Verified Regiochemistry

With a molecular weight of 281.31 Da, one hydrogen-bond donor, and five hydrogen-bond acceptors, this compound satisfies fragment-like physicochemical criteria (MW < 300, clogP < 3.5). Its defined N2-tetrazole and 3-pyridinyl regiochemistry eliminates the ambiguity that plagues tautomeric tetrazole fragments, ensuring that any screening hit can be unambiguously traced to a specific molecular structure rather than an undefined mixture of regioisomers [2].

Sterically Hindered Phenol Building Block for Crystal Engineering

The 2,6-dimethyl substitution pattern sterically modulates the phenolic OH hydrogen-bond donor capacity, offering a predictable means to tune crystal packing interactions in co-crystal design. This property is relevant for designing pharmaceutical co-crystals or porous organic materials where controlled hydrogen-bond network topology is essential [3].

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